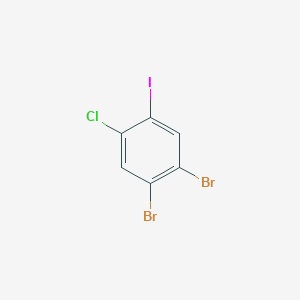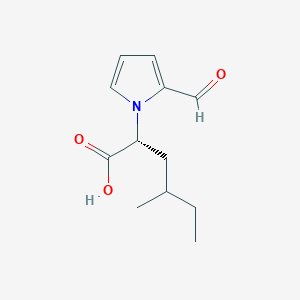
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid is a compound that features a pyrrole ring substituted with a formyl group and a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid can be achieved through several methods. One common approach involves the use of a Knorr-type reaction, where aliphatic starting materials are used to form 2-thionoester pyrroles. These pyrroles are then reduced to the corresponding 2-formyl pyrroles using RANEY® nickel . Another method involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of catalytic amounts of reagents and mild reaction conditions are preferred to ensure high efficiency and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: The major product is (2R)-2-(2-Carboxy-1H-pyrrol-1-yl)-4-methylhexanoic acid.
Reduction: The major product is (2R)-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-4-methylhexanoic acid.
Substitution: Products vary depending on the substituent introduced to the pyrrole ring.
Aplicaciones Científicas De Investigación
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The pyrrole ring can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-carboxaldehyde: Shares the pyrrole ring and formyl group but lacks the hexanoic acid chain.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrrole structure but differ in their substitution patterns and biological activities.
Uniqueness
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid is unique due to its combination of a pyrrole ring, formyl group, and hexanoic acid chain. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(2R)-2-(2-formylpyrrol-1-yl)-4-methylhexanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-9(2)7-11(12(15)16)13-6-4-5-10(13)8-14/h4-6,8-9,11H,3,7H2,1-2H3,(H,15,16)/t9?,11-/m1/s1 |
Clave InChI |
NLLLZADATWILTK-HCCKASOXSA-N |
SMILES isomérico |
CCC(C)C[C@H](C(=O)O)N1C=CC=C1C=O |
SMILES canónico |
CCC(C)CC(C(=O)O)N1C=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


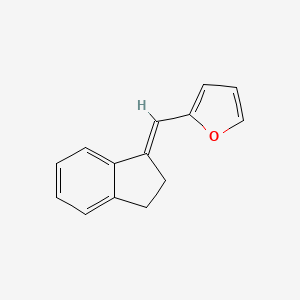
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
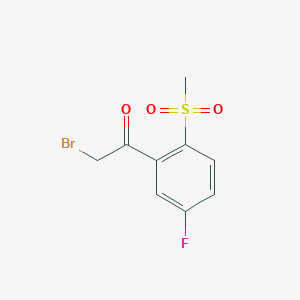
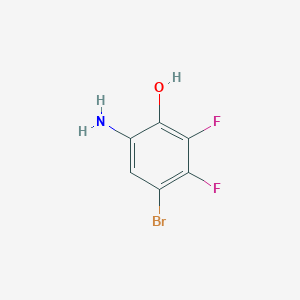

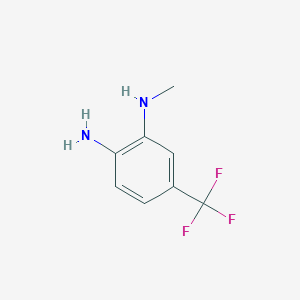
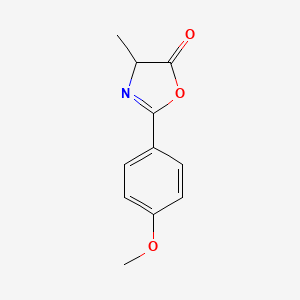
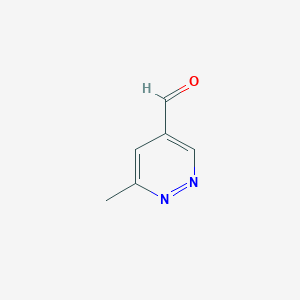



![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
